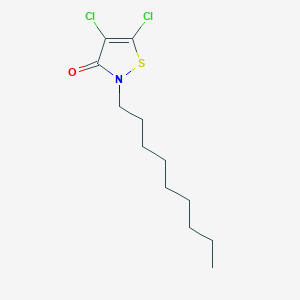

4,5-Dichloro-2-nonyl-1,2-thiazol-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dichloro-2-nonyl-1,2-thiazol-3(2H)-one is a useful research compound. Its molecular formula is C12H19Cl2NOS and its molecular weight is 296.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4,5-Dichloro-2-nonyl-1,2-thiazol-3(2H)-one (DCOIT) is a member of the isothiazolinone family, known for its significant biological activity, particularly as a biocide and antifouling agent. This compound has garnered attention for its effectiveness in various applications, including industrial and consumer products. Understanding its biological activity is crucial for assessing both its efficacy and safety.

- Molecular Formula : C₈H₈Cl₂N₂OS

- Molecular Weight : 233.13 g/mol

- Structure : The compound features a thiazole ring, which is critical to its biological activity.

DCOIT exhibits its biological effects primarily through the following mechanisms:

- Antimicrobial Activity : DCOIT demonstrates potent antimicrobial properties against a range of bacteria and fungi. It disrupts cellular membranes and inhibits enzymatic functions, leading to cell death.

- Biofilm Inhibition : The compound effectively prevents biofilm formation in aquatic environments, making it valuable in antifouling applications.

- Cytotoxicity : Studies indicate that DCOIT can induce cytotoxic effects in various cell lines, highlighting its potential as an anticancer agent.

Antimicrobial Efficacy

A comparative analysis of DCOIT's antimicrobial activity against common pathogens reveals its effectiveness:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.5 mg/L | |

| Staphylococcus aureus | 0.25 mg/L | |

| Candida albicans | 0.1 mg/L |

Cytotoxicity Studies

Recent research has evaluated the cytotoxic effects of DCOIT on human cell lines:

Case Studies

-

Case Study on Antifouling Applications :

- A study conducted on marine vessels treated with DCOIT showed a significant reduction in biofouling organisms over a six-month period, demonstrating its long-lasting efficacy in marine environments.

- Dermatological Reactions :

Safety and Regulatory Status

DCOIT is classified under various regulatory frameworks due to its potential health risks. It is essential to monitor exposure levels to mitigate adverse effects:

- Acute Toxicity : Classified as harmful if swallowed or if it comes into contact with skin.

- Environmental Impact : Considered hazardous to aquatic life with long-lasting effects.

Properties

CAS No. |

485816-32-8 |

|---|---|

Molecular Formula |

C12H19Cl2NOS |

Molecular Weight |

296.3 g/mol |

IUPAC Name |

4,5-dichloro-2-nonyl-1,2-thiazol-3-one |

InChI |

InChI=1S/C12H19Cl2NOS/c1-2-3-4-5-6-7-8-9-15-12(16)10(13)11(14)17-15/h2-9H2,1H3 |

InChI Key |

KQKFINVRBIXEEI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCN1C(=O)C(=C(S1)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.